molecular formula C30H24N2 B14218864 2,2'-Diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinoline CAS No. 823214-28-4

2,2'-Diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinoline

Cat. No.: B14218864
CAS No.: 823214-28-4
M. Wt: 412.5 g/mol
InChI Key: HSBDYFQOSLQVEW-UHFFFAOYSA-N
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Description

2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline is a complex organic compound with a unique structure characterized by two phenyl groups attached to a tetrahydro-biquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline derivatives under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the biquinoline structure, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity 2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated biquinoline derivatives .

Scientific Research Applications

2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline stands out due to its specific combination of phenyl groups and tetrahydro-biquinoline core, which imparts unique chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .

Properties

CAS No.

823214-28-4

Molecular Formula

C30H24N2

Molecular Weight

412.5 g/mol

IUPAC Name

2-phenyl-4-(2-phenyl-1,4-dihydroquinolin-4-yl)-1,4-dihydroquinoline

InChI

InChI=1S/C30H24N2/c1-3-11-21(12-4-1)29-19-25(23-15-7-9-17-27(23)31-29)26-20-30(22-13-5-2-6-14-22)32-28-18-10-8-16-24(26)28/h1-20,25-26,31-32H

InChI Key

HSBDYFQOSLQVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3N2)C4C=C(NC5=CC=CC=C45)C6=CC=CC=C6

Origin of Product

United States

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